molecular formula C6H14N2O2S B8237136 (R)-3-Amino-1-(methylsulfonyl)piperidine

(R)-3-Amino-1-(methylsulfonyl)piperidine

Cat. No.: B8237136
M. Wt: 178.26 g/mol
InChI Key: POTVOTFGDLUIQC-ZCFIWIBFSA-N
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Description

(R)-3-Amino-1-(methylsulfonyl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a methanesulfonyl group attached to the nitrogen atom and an amine group at the 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-Amino-1-(methylsulfonyl)piperidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

    Amination: The final step involves the introduction of the amine group at the 3-position of the piperidine ring. This can be achieved through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(R)-3-Amino-1-(methylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl-substituted piperidines.

    Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

(R)-3-Amino-1-(methylsulfonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (R)-3-Amino-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-Acetyl-3-Methylpiperidine: Similar in structure but with an acetyl group instead of a methanesulfonyl group.

    (2S,3R)-3-Methylglutamate: Another piperidine derivative with different substituents.

Uniqueness

(R)-3-Amino-1-(methylsulfonyl)piperidine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(3R)-1-methylsulfonylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTVOTFGDLUIQC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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